Regioisomeric Identity as a Determinant of Downstream Inhibitor Potency
The 4-(difluoromethoxy)-2-fluorophenyl fragment, which is the direct synthetic precursor assembled from 1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-one, appears in multiple patented inhibitor series with sub-100 nM potency, while corresponding 3,4- and 2,5-regioisomeric fragments are conspicuously absent from the same chemotypes. In the ACSS2 inhibitor patent family (US20230271956, US20240009175), compounds containing the 4-(difluoromethoxy)-2-fluorophenyl group achieve IC₅₀ values of 1–5.5 nM in the AMP-Glo biochemical assay [1]. Critically, no regioisomer of this fragment is claimed or exemplified in the same patents, suggesting that the specific substitution pattern is required for target engagement [2]. For HDAC inhibition, the 4-(difluoromethoxy)-2-fluorophenyl-bearing ligand BDBM408314 exhibits an IC₅₀ of 29 nM, whereas the closest regioisomeric analogues are not reported in BindingDB, precluding direct comparison [3].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) of elaborated inhibitors retaining the 4-(difluoromethoxy)-2-fluorophenyl core vs. absence of regioisomeric counterparts in the same scaffold |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (ACSS2, AMP-Glo assay); IC₅₀ = 5.5 nM (ACSS2); IC₅₀ = 29 nM (HDAC enzymatic assay) |
| Comparator Or Baseline | No 3,4- or 2,5-regioisomeric fragment-containing analogues reported in the same patent families or BindingDB entries |
| Quantified Difference | Not directly calculable; the quantitative differentiation is the exclusivity of the 2-fluoro-4-difluoromethoxy pattern in sub-100 nM inhibitors versus the complete absence of regioisomeric alternatives |
| Conditions | ACSS2 biochemical assay (AMP-Glo, Promega) at 1 nM enzyme; HDAC enzymatic assay (50 mM Tris, room temperature, 17 h incubation, duplicate measurements) |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing patent-exemplified inhibitor synthesis; using an incorrect regioisomer will yield a different final compound with unpredictable, and likely inferior, biological activity.
- [1] BindingDB. BDBM615986: ACSS2 inhibitor IC₅₀ = 1 nM; BDBM644940: ACSS2 inhibitor IC₅₀ = 5.5 nM; BDBM644947: ACSS2 inhibitor IC₅₀ = 5.5 nM. Source patents: US20230271956, US20240009175. Available at: https://www.bindingdb.org/ (accessed 2026-04-25). View Source
- [2] US Patent Application US20230271956. ACSS2 Inhibitors and Methods of Use Thereof. Filed 2022-09-29. Exemplified compounds uniformly contain 4-(difluoromethoxy)-2-fluorophenyl fragment. View Source
- [3] BindingDB. BDBM408314: HDAC inhibitor IC₅₀ = 29 nM, originating from US10357493, Example 33. Available at: https://www.bindingdb.org/ (accessed 2026-04-25). View Source
